N-[(furan-2-yl)methyl]-2-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide
Description
Properties
Molecular Formula |
C18H18N4O4S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H18N4O4S2/c23-15(20-9-13-3-1-7-25-13)11-27-17-5-6-19-18(22-17)28-12-16(24)21-10-14-4-2-8-26-14/h1-8H,9-12H2,(H,20,23)(H,21,24) |
InChI Key |
BIWPXIWNDIVANJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC(=NC=C2)SCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Displacement of Pyrimidine Intermediates
The core pyrimidine scaffold is typically functionalized via nucleophilic substitution reactions. In one approach, 4-chloropyrimidine derivatives react with thiol-containing intermediates under basic conditions. For example:
- Step 1 : 4,6-Dichloropyrimidine is treated with 2-mercapto-N-(furan-2-ylmethyl)acetamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 4-chloro-6-({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanylpyrimidine.
- Step 2 : The remaining chlorine atom at position 4 undergoes a second substitution with 2-mercaptoacetamide or its furan-methyl derivative, facilitated by triethylamine (Et₃N) in tetrahydrofuran (THF) at room temperature.
Key Insight : The order of substitution (C4 vs. C6) significantly impacts regioselectivity. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.
Carbodiimide-Mediated Amide Coupling
The acetamide side chains are introduced via carbodiimide coupling:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activate the carboxylic acid group of 2-[(pyrimidin-4-yl)sulfanyl]acetic acid for reaction with furan-2-ylmethylamine .
- Conditions : Reactions proceed in dichloromethane (DCM) at 0°C to room temperature over 24 hours, achieving yields of 68–75%.
Table 1 : Optimization of Coupling Conditions
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/NHS | DCM | 0°C → RT | 75 |
| DCC/DMAP | THF | Reflux | 62 |
| HATU | DMF | RT | 81 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via:
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.15 (m, 4H, furan-H), 4.30 (s, 2H, -SCH₂CO-).
- HRMS : [M+H]⁺ calculated for C₁₈H₁₈N₄O₄S₂: 442.0792; found: 442.0789.
Challenges and Mitigation Strategies
Sulfur Oxidation
Thioether groups are prone to oxidation during storage. Solutions include:
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structure and Composition
The compound can be represented by the following molecular formula:
- Molecular Formula: C₁₄H₁₈N₄O₂S₂
- Molecular Weight: 342.44 g/mol
The structure features a furan ring, which is known for its biological activity, and a pyrimidine moiety that may enhance its pharmacological properties.
Antiviral Activity
Recent studies have indicated that compounds containing furan and pyrimidine moieties exhibit significant antiviral properties. Notably, derivatives similar to N-[(furan-2-yl)methyl]-2-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide have been explored as inhibitors of viral enzymes such as the main protease (Mpro) of SARS-CoV-2. These compounds are believed to interfere with viral replication processes, making them candidates for antiviral drug development .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of both furan and pyrimidine rings is associated with enhanced selectivity and potency against tumor cells .
Study 1: Antiviral Efficacy
A study published in Nature explored the efficacy of furan-containing compounds against SARS-CoV-2 Mpro. The results demonstrated that derivatives similar to this compound showed promising inhibition rates, suggesting that further development could lead to effective antiviral therapies .
Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of pyrimidine derivatives and tested their effects on A549 lung cancer cells. Compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: Potential to interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Structural and Functional Insights
Pyrimidine vs. Triazole Core
The target compound’s pyrimidine core contrasts with triazole-based analogs (e.g., ). Pyrimidine derivatives often exhibit enhanced π-π stacking and hydrogen-bonding capabilities due to their electron-deficient aromatic system, which may improve binding to biological targets. Triazole-containing compounds, however, offer metabolic stability and synthetic versatility via click chemistry .
Substituent Effects
- Furan vs. Chlorophenyl : Furan-2-yl groups (target compound and ) introduce oxygen heteroatoms, improving solubility compared to chlorophenyl substituents (), which increase hydrophobicity and electron-withdrawing effects .
Biological Activity
N-[(furan-2-yl)methyl]-2-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multiple steps, including the formation of furan derivatives and subsequent reactions with pyrimidine and acetamide moieties. The detailed synthetic route is essential for understanding its biological activity, as the structure directly influences its interaction with biological targets.
Chemical Structure
The compound can be represented structurally as follows:
This structure contains:
- Furan rings
- Pyrimidine derivatives
- Sulfanyl groups
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-[(furan-2-yl)methyl]-2-(...) exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example Compound A | MCF-7 | 5.85 |
| Example Compound B | A549 | 3.0 |
| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | 4-fold greater than vandetanib |
These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and enzyme inhibition .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. A study reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
The biological mechanisms underlying the activity of N-[(furan-2-yl)methyl]-2-(...) involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can interact with specific receptors, altering signaling pathways associated with cell growth and survival.
- Oxidative Stress Induction : Similar compounds have been noted to induce oxidative stress in cancer cells, leading to apoptosis .
Study 1: Anticancer Efficacy
In a controlled study, N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide was evaluated for its anticancer efficacy against MCF-7 and A549 cell lines. It demonstrated an IC50 value of 3.0 µM, indicating potent inhibitory effects on cell proliferation .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential of related furan derivatives, revealing that compounds exhibited significant activity against Mycobacterium tuberculosis strains, suggesting a potential role in treating resistant infections .
5. Conclusion
N-[(furan-2-yl)methyl]-2-(...) represents a novel compound with promising biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
